Benzylchloromethyl ether
Overview
Description
Benzylchloromethyl ether, also known as (chloromethoxymethyl)benzene, is an organic compound with the molecular formula C8H9ClO. It is a colorless to pale yellow liquid that is known for its use as a powerful alkylating agent. This compound is highly reactive and is used in various chemical synthesis processes. It is important to handle this compound with care due to its potential carcinogenic properties and its ability to act as a lachrymator, causing irritation to the eyes and respiratory system .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzylchloromethyl ether can be synthesized through the reaction of benzyl alcohol with paraformaldehyde and anhydrous hydrogen chloride. The process involves the following steps :
- A mixture of benzyl alcohol and paraformaldehyde is prepared.
- Anhydrous hydrogen chloride is introduced into the mixture at a controlled rate while maintaining the temperature between 20-25°C.
- The reaction is complete when two clear homogeneous phases appear.
- The upper layer is separated, diluted with pentane, and dried over anhydrous magnesium sulfate.
- The solution is then concentrated, and the residual liquid is decanted to obtain crude this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Benzylchloromethyl ether primarily undergoes substitution reactions due to the presence of the reactive chloromethyl group. It can also participate in alkylation reactions, where it introduces benzoyloxy- and hydroxymethyl groups into other molecules .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. These reactions typically occur under mild conditions, often at room temperature.
Alkylation Reactions: this compound is used as an alkylating agent in the presence of bases like sodium hydride or potassium carbonate.
Major Products Formed:
- Substitution reactions with amines yield benzylamines.
- Reactions with alcohols produce benzyl ethers.
- Alkylation reactions result in the formation of various benzylated compounds .
Scientific Research Applications
Benzylchloromethyl ether has a wide range of applications in scientific research and industry :
Biology: Its alkylating properties make it useful in the modification of biomolecules for research purposes.
Medicine: While not directly used in therapeutic applications, it serves as an intermediate in the synthesis of pharmaceuticals.
Industry: It is employed in the production of polymers, dyes, and surfactants. Additionally, it is used in the manufacture of drug delivery systems and tissue engineering scaffolds.
Mechanism of Action
The primary mechanism by which benzylchloromethyl ether exerts its effects is through alkylation. The chloromethyl group reacts with nucleophiles, forming covalent bonds with various substrates. This reactivity is harnessed in synthetic chemistry to introduce functional groups into target molecules. The molecular targets include nucleophilic sites on proteins, nucleic acids, and other organic compounds .
Comparison with Similar Compounds
Chloromethyl ethyl ether: Similar in structure but with an ethyl group instead of a benzyl group.
Bromomethyl methyl ether: Contains a bromine atom instead of chlorine.
2-Chloroethyl methyl ether: Features a chloroethyl group instead of a chloromethyl group.
Uniqueness: Benzylchloromethyl ether is unique due to its benzyl group, which imparts distinct reactivity and properties compared to its analogs. The presence of the aromatic ring in the benzyl group enhances its stability and reactivity in certain chemical reactions, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
[2-chloro-2-(1-chloro-2-phenylethoxy)ethyl]benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2O/c17-15(11-13-7-3-1-4-8-13)19-16(18)12-14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYOPNLBKCBTMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(OC(CC2=CC=CC=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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